Vertilmicin sulfate

Description

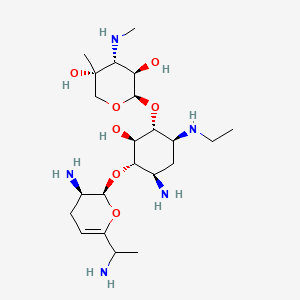

Structure

3D Structure

Properties

Molecular Formula |

C22H43N5O7 |

|---|---|

Molecular Weight |

489.6 g/mol |

IUPAC Name |

(2R,3R,4R,5R)-2-[(1R,2R,3S,4R,6S)-4-amino-3-[[(2S,3R)-3-amino-6-(1-aminoethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |

InChI |

InChI=1S/C22H43N5O7/c1-5-27-13-8-12(25)17(33-20-11(24)6-7-14(32-20)10(2)23)15(28)18(13)34-21-16(29)19(26-4)22(3,30)9-31-21/h7,10-13,15-21,26-30H,5-6,8-9,23-25H2,1-4H3/t10?,11-,12-,13+,15-,16-,17+,18-,19-,20-,21-,22+/m1/s1 |

InChI Key |

QVRLHIRFLRXFIW-VBJAQVPZSA-N |

Isomeric SMILES |

CCN[C@H]1C[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]2[C@@H]([C@H]([C@@](CO2)(C)O)NC)O)O)O[C@@H]3[C@@H](CC=C(O3)C(C)N)N)N |

Canonical SMILES |

CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)C(C)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Vertilmicin Sulfate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Chemical Structure, Properties, and Antimicrobial Activity of a Promising Aminoglycoside Antibiotic

Introduction

Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic with potent broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] As a member of the aminoglycoside class, its mechanism of action involves the inhibition of bacterial protein synthesis, leading to bactericidal effects.[4][5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and key experimental methodologies related to this compound, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Vertilmicin is structurally similar to netilmicin, with the key distinction being the presence of a methyl group at the C-6' position. This structural modification is believed to contribute to its enhanced potency and reduced toxicity compared to some other aminoglycosides.

The chemical and physical properties of Vertilmicin and its sulfate salt are summarized in the tables below. It is important to note that while data for Vertilmicin (the free base) is available, the sulfate salt is the common pharmaceutical form. Due to limited direct experimental data for this compound's physicochemical properties, data for the structurally similar Netilmicin sulfate is also provided for reference.

Table 1: Chemical Properties of Vertilmicin and its Sulfate Salt

| Property | Vertilmicin | This compound |

| CAS Number | 857468-21-4 | Not explicitly found |

| Chemical Formula | C22H43N5O7 | (C21H41N5O7)2•5H2SO4 |

| Molecular Weight | 489.614 g/mol | 1441.5 g/mol |

Table 2: Physicochemical Properties of this compound (with Netilmicin Sulfate for reference)

| Property | This compound | Netilmicin Sulfate (for reference) |

| Appearance | - | White or yellowish powder |

| Melting Point | - | 190 - 195 °C |

| Solubility | - | ≥66.05 mg/mL in H2O; insoluble in DMSO; insoluble in EtOH |

| pKa | - | - |

Pharmacological Properties

This compound exhibits a range of pharmacological properties that make it a promising candidate for the treatment of bacterial infections.

Table 3: Pharmacological Properties of Vertilmicir Sulfate

| Property | Description |

| Mechanism of Action | Like other aminoglycosides, Vertilmicin inhibits bacterial protein synthesis by irreversibly binding to the 30S ribosomal subunit. This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional proteins and ultimately bacterial cell death. |

| Antibacterial Spectrum | Vertilmicin has demonstrated broad-spectrum activity against a variety of Gram-negative and Gram-positive bacteria, including Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. Its in vitro activity is reported to be similar to netilmicin, lower than amikacin, and higher than verdamicin and gentamicin. |

| Resistance Mechanisms | The primary mechanism of resistance to aminoglycosides is enzymatic modification by aminoglycoside-modifying enzymes (AMEs), such as acetyltransferases, phosphotransferases, and nucleotidyltransferases. Vertilmicin has shown some resistance to certain AMEs. Other resistance mechanisms include alterations of the ribosomal binding site and decreased drug uptake. |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the efficacy of this compound.

In Vitro Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against various bacterial isolates is a crucial measure of its in vitro potency. The agar dilution method is a standard procedure for this determination.

Protocol: Agar Dilution Method

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water) at a known concentration.

-

Preparation of Agar Plates: Mueller-Hinton agar is prepared according to the manufacturer's instructions and autoclaved. After cooling to 45-50°C, serial twofold dilutions of the this compound stock solution are added to the molten agar to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Preparation of Bacterial Inoculum: Bacterial isolates are grown overnight on an appropriate agar medium. Several colonies are then suspended in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This suspension is further diluted to obtain a final inoculum of approximately 10^4 CFU per spot.

-

Inoculation: The standardized bacterial suspensions are inoculated onto the surface of the prepared agar plates using a multipoint inoculator.

-

Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits the visible growth of the bacterial isolate.

In Vivo Efficacy: Mouse Systemic Infection Model

This model is used to evaluate the therapeutic efficacy of this compound in a living organism.

Protocol: Mouse Systemic Infection Model

-

Animals: Specific pathogen-free mice (e.g., ICR or BALB/c) of a specific age and weight range are used.

-

Bacterial Challenge: Mice are intraperitoneally injected with a lethal dose of the bacterial pathogen suspended in a suitable medium (e.g., 5% gastric mucin). The bacterial dose is predetermined to cause mortality in the control group within a specified timeframe (e.g., 24-48 hours).

-

Treatment: At a specified time post-infection (e.g., 1 and 6 hours), mice are treated with subcutaneous or intravenous injections of this compound at various dose levels. A control group receives the vehicle only.

-

Observation: The mice are observed for a set period (e.g., 7 days), and the number of survivors in each group is recorded daily.

-

Data Analysis: The 50% effective dose (ED50), the dose required to protect 50% of the infected mice from death, is calculated using a statistical method such as probit analysis.

Visualizations

The following diagrams illustrate key concepts related to this compound.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

Logical Relationship: Structure-Activity Relationship of Vertilmicin

Conclusion

This compound is a promising new aminoglycoside with potent antibacterial activity against a broad range of pathogens. Its unique structural features may offer advantages in terms of efficacy and safety. This technical guide provides a foundational understanding of its chemical and pharmacological properties, along with standardized experimental protocols for its evaluation. Further research is warranted to fully elucidate its clinical potential and to develop strategies to mitigate the development of resistance.

References

- 1. In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vivo antibacterial activity of vertilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Netilmicin Sulfate? [synapse.patsnap.com]

In-Depth Technical Guide: Discovery and Synthesis of Vertilmicin Sulfate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vertilmicin, a novel semi-synthetic aminoglycoside, has emerged as a promising therapeutic agent in the ongoing battle against bacterial infections. Structurally similar to its predecessor, netilmicin, Vertilmicin is distinguished by a methyl group at the C-6' position, a modification that influences its antibacterial spectrum and interaction with bacterial resistance mechanisms. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of Vertilmicin sulfate. Detailed experimental protocols for its synthesis from verdamicin are presented, alongside tabulated quantitative data on its physicochemical properties and in vitro efficacy against a range of clinically relevant bacteria. Furthermore, this document elucidates the mechanism of action of aminoglycosides, providing context for Vertilmicin's bactericidal effects, and includes workflow diagrams to illustrate key processes.

Discovery and Development

Vertilmicin is a second-generation semi-synthetic aminoglycoside antibiotic derived from verdamicin.[1] Its development was part of a broader effort by pharmaceutical companies, including the Schering-Plough Corporation, to discover and develop improved aminoglycosides with enhanced potency, a wider spectrum of activity, and a reduced potential for toxicity.[2] The goal was to create derivatives that could overcome the growing problem of bacterial resistance to earlier aminoglycosides like gentamicin and tobramycin.

The strategic modification of the parent aminoglycoside structure, a hallmark of semi-synthetic antibiotic development, led to the synthesis of Vertilmicin. The key structural feature of Vertilmicin is the presence of a methyl group at the C-6' position, which differentiates it from netilmicin (1-N-ethyl-sisomicin).[1] This seemingly minor alteration has been shown to impact the drug's interaction with aminoglycoside-modifying enzymes, a primary mechanism of bacterial resistance.

Physicochemical Properties of this compound

The sulfate salt of Vertilmicin is a stable, water-soluble powder suitable for pharmaceutical formulations. A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| Chemical Formula | C21H43N5O7·xH2SO4 | Inferred from Netilmicin |

| Appearance | White to yellowish powder | [3] |

| Solubility | Soluble in water | [4] |

| Storage | Store at 2 - 8 °C |

Note: Detailed physicochemical data for this compound is not as widely published as for Netilmicin sulfate. The data presented is based on available information and analogies with similar compounds.

Synthesis of this compound

The synthesis of Vertilmicin (1-N-ethyl-verdamicin) is analogous to the well-established synthesis of netilmicin from sisomicin. The core of the synthesis is the selective N-ethylation of the parent aminoglycoside, verdamicin. This process requires a multi-step approach involving the protection of other amino groups to ensure the ethyl group is added specifically to the 1-N position.

General Synthesis Workflow

The overall workflow for the synthesis of this compound can be summarized in the following diagram:

Caption: General workflow for the synthesis of this compound from verdamicin.

Detailed Experimental Protocol (Analogous to Netilmicin Synthesis)

The following protocol is a detailed representation of the likely synthesis of Vertilmicin, based on established methods for the 1-N-ethylation of related aminoglycosides like sisomicin.

Step 1: Protection of 3, 2', and 6'-Amino Groups

-

Dissolve verdamicin in a suitable protic solvent, such as methanol.

-

Add a chelating agent, for example, zinc acetate dihydrate, to the solution and stir at room temperature. This forms a metal complex that selectively exposes the 1-N position.

-

To the stirred solution, add an acylating agent like acetic anhydride in a suitable solvent (e.g., tetrahydrofuran) dropwise. This protects the 3, 2', and 6'-amino groups.

-

After the reaction is complete, remove the chelating metal by treating the reaction mixture with aqueous ammonia.

Step 2: Selective 1-N-Ethylation

-

The resulting 3,2',6'-N-trisubstituted verdamicin derivative is then dissolved in an aprotic organic solvent.

-

React the solution with an ethylating reagent. A common method is reductive amination using acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride.

Step 3: Deprotection

-

The protective acyl groups are removed by hydrolysis, typically by heating the compound in an aqueous basic solution (e.g., sodium hydroxide).

Step 4: Purification

-

The crude Vertilmicin is purified using chromatographic techniques. Continuous chromatography followed by membrane filtration (ultrafiltration and nanofiltration) has been shown to be effective for purifying related compounds to a high degree of purity (≥98%).

Step 5: Salt Formation (Sulfation)

-

The purified Vertilmicin free base is dissolved in water.

-

The pH of the solution is adjusted with sulfuric acid to form the sulfate salt.

-

The final this compound product can be isolated by lyophilization or spray drying.

Mechanism of Action

Like all aminoglycoside antibiotics, Vertilmicin exerts its bactericidal effect by inhibiting bacterial protein synthesis. The mechanism involves a series of steps that ultimately lead to the production of non-functional or truncated proteins and disruption of the bacterial cell membrane.

Signaling Pathway of Aminoglycoside Action

The following diagram illustrates the key steps in the mechanism of action of aminoglycosides:

Caption: Mechanism of action of aminoglycoside antibiotics like Vertilmicin.

Aminoglycosides initially cross the outer membrane of Gram-negative bacteria through porin channels. They are then actively transported across the inner membrane into the cytoplasm. Inside the bacterium, the aminoglycoside binds with high affinity to the 16S ribosomal RNA of the 30S ribosomal subunit. This binding interferes with protein synthesis in several ways:

-

Inhibition of the initiation complex: The formation of the complex between mRNA and the ribosome is blocked.

-

mRNA misreading: The genetic code is misread, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Premature termination: The translation process is terminated prematurely, resulting in the production of truncated, non-functional proteins.

The accumulation of these aberrant proteins and the disruption of protein synthesis lead to damage of the bacterial cell membrane and ultimately, cell death.

In Vitro Antibacterial Activity

Vertilmicin has demonstrated potent in vitro activity against a broad spectrum of Gram-negative and Gram-positive bacteria. Its efficacy is comparable to that of netilmicin and in some cases superior to gentamicin.

Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of Vertilmicin against various clinical isolates, providing a quantitative measure of its antibacterial potency.

| Bacterial Species | Vertilmicin MIC50 (mg/L) | Vertilmicin MIC90 (mg/L) | Reference |

| Escherichia coli | 0.25 - 1 | - | |

| Klebsiella pneumoniae | 0.25 - 1 | - | |

| Enterobacter cloacae | 0.25 - 1 | - | |

| Enterobacter aerogenes | 0.25 - 1 | - | |

| Citrobacter freundii | 0.25 - 1 | - | |

| Citrobacter diversus | 0.25 - 1 | - | |

| Morganella morganii | 0.25 - 1 | - | |

| Proteus mirabilis | 0.25 - 1 | - | |

| Serratia marcescens | 0.25 - 1 | - | |

| Haemophilus influenzae | 0.25 - 1 | - | |

| Acinetobacter calcoaceticus | 0.25 - 1 | - | |

| Pseudomonas aeruginosa | 8 | - | |

| Providencia rettgeri | 4 | - |

In Vivo Efficacy

Studies in animal models have confirmed the in vivo efficacy of Vertilmicin. In systemic infections in mice, the 50% effective doses (ED50) of subcutaneously administered Vertilmicin were found to be:

-

0.63 to 0.82 mg/kg against E. coli

-

0.18 to 0.29 mg/kg against K. pneumoniae

-

0.25 to 0.99 mg/kg against S. aureus

-

4.35 to 7.11 mg/kg against E. faecalis

The therapeutic efficacy of Vertilmicin was generally similar to that of netilmicin and better than that of gentamicin in all isolates tested.

Conclusion

This compound represents a significant advancement in the field of aminoglycoside antibiotics. Its unique chemical structure, characterized by the 1-N-ethyl and 6'-C-methyl substitutions on the verdamicin scaffold, confers a potent and broad spectrum of antibacterial activity. The synthesis of Vertilmicin, while complex, follows a logical and reproducible pathway of selective protection, alkylation, and deprotection. The well-understood mechanism of action, targeting bacterial protein synthesis, provides a solid foundation for its clinical application. The in vitro and in vivo data presented in this guide underscore the potential of Vertilmicin as a valuable therapeutic option for treating serious bacterial infections, particularly in an era of increasing antibiotic resistance. Further research and clinical trials are warranted to fully elucidate its clinical utility and safety profile.

References

Vertilmicin sulfate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic. This document provides a comprehensive technical guide on its core properties, including its CAS number and molecular weight, and delves into its antibacterial activity. As specific detailed experimental protocols and signaling pathways for this compound are not extensively published, this guide presents established protocols for similar aminoglycosides and illustrates the generally accepted mechanism of action for this class of antibiotics.

Core Properties of this compound

| Property | Value | Reference |

| CAS Number | 857468-21-4 | |

| Molecular Weight | 489.614 g/mol |

Antibacterial Activity

Vertilmicin has demonstrated potent in vivo activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy, measured as the 50% effective dose (ED₅₀), has been compared to other aminoglycosides such as netilmicin, gentamicin, and verdamicin.

In Vivo Efficacy of Vertilmicin

| Bacterial Strain | Vertilmicin ED₅₀ (mg/kg) |

| Escherichia coli ATCC 25922 | 0.82 |

| Escherichia coli 9612 | 0.67 |

| Escherichia coli 1515 | 0.63 |

| Klebsiella pneumoniae 12 | 0.29 |

| Klebsiella pneumoniae 14 | 0.18 |

| Staphylococcus aureus ATCC 29213 | 0.25 |

| Staphylococcus aureus 9344 | 0.99 |

| Staphylococcus aureus 15 | 0.70 |

| Enterococcus faecalis ATCC 29212 | 7.11 |

| Enterococcus faecalis HH22 | 4.35 |

Mechanism of Action

As a member of the aminoglycoside class of antibiotics, this compound is presumed to exert its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This mechanism involves several key steps:

-

Binding to the 30S Ribosomal Subunit: Aminoglycosides bind to the 16S rRNA within the 30S ribosomal subunit.

-

Interference with Protein Synthesis Initiation: This binding can block the formation of the initiation complex, preventing the start of protein synthesis.

-

Induction of mRNA Misreading: The binding of the antibiotic can cause misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Inhibition of Translocation: The movement of the ribosome along the mRNA can be inhibited, further disrupting protein synthesis.

-

Premature Termination: The antibiotic can cause the premature release of the ribosomal complex from the mRNA.

These actions collectively lead to the production of non-functional or truncated proteins, ultimately resulting in bacterial cell death.

Vertilmicin Sulfate: A Technical Guide to Solubility for Researchers

This document is intended for researchers, scientists, and drug development professionals to provide a comprehensive understanding of the solubility profile of vertilmicin sulfate. Given the absence of specific experimental values, this guide will focus on providing a framework for solubility assessment.

Executive Summary

This compound is a semi-synthetic aminoglycoside antibiotic. While specific solubility values for this compound are not published, its chemical nature as a sulfate salt of a polycationic aminoglycoside strongly suggests good aqueous solubility. The solubility in DMSO is less predictable, with conflicting data available for the closely related compound, netilmicin sulfate. This guide outlines standard methodologies for experimentally determining the solubility of this compound in these solvents.

Introduction to this compound

Vertilmicin is a novel semi-synthetic aminoglycoside, structurally similar to netilmicin, with the distinction of a methyl group at the C-6′ position.[1] Aminoglycoside antibiotics are a class of drugs known for their efficacy against a broad spectrum of bacteria. They are characteristically hydrophilic and are often formulated as sulfate salts to maximize their solubility in aqueous solutions for parenteral administration.[2][3]

Solubility Profile: Inferences and Comparative Data

Due to the lack of direct data for this compound, the solubility of the structurally analogous compound, netilmicin sulfate, is presented below for reference. It is crucial to note that these values are for a different compound and should be used only as a preliminary guide.

Table 1: Solubility Data for Netilmicin Sulfate (for reference only)

| Compound | Solvent | Solubility | Notes |

| Netilmicin Sulfate | Water | ≥66.05 mg/mL | Highly water-soluble. |

| Netilmicin Sulfate | DMSO | Insoluble | Multiple sources indicate insolubility. |

| Netilmicin Sulfate | DMSO | Soluble | Contradictory data from some suppliers. |

Note: The conflicting reports on the DMSO solubility of netilmicin sulfate highlight the necessity of empirical determination for this compound.

Experimental Protocols for Solubility Determination

To address the absence of data, the following are detailed experimental protocols for determining the solubility of this compound.

Thermodynamic (Shake-Flask) Method for Aqueous Solubility

This method is considered the gold standard for determining thermodynamic solubility.

Protocol:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water (e.g., Milli-Q) in a sealed, inert container (e.g., glass vial).

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is recommended.

-

Phase Separation: Separate the undissolved solid from the solution. This is typically achieved by centrifugation at a high speed (e.g., 14,000 rpm for 15 minutes) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear, saturated filtrate with a suitable solvent. Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), as aminoglycosides lack a strong UV chromophore.

-

Calculation: Calculate the solubility from the concentration of the saturated solution, taking into account the dilution factor.

Kinetic Solubility Method in DMSO

This method is often used in early drug discovery to assess solubility from a DMSO stock solution.

Protocol:

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

-

Serial Dilution: In a multi-well plate, perform serial dilutions of the DMSO stock solution.

-

Aqueous Buffer Addition: Add a physiological aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well, causing the compound to precipitate at concentrations above its aqueous solubility.

-

Incubation: Incubate the plate for a set period (e.g., 1.5-2 hours) with shaking.

-

Analysis: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. The concentration at which precipitation is first observed is considered the kinetic solubility. Alternatively, the plate can be filtered, and the concentration of the soluble compound in the filtrate can be determined by an appropriate analytical method.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the described experimental protocols.

Caption: Thermodynamic Solubility (Shake-Flask) Workflow.

Caption: Kinetic Solubility Workflow.

Conclusion

While direct, experimentally determined solubility data for this compound in DMSO and water are currently unavailable, its classification as an aminoglycoside sulfate salt provides a strong indication of its likely behavior. It is anticipated to be highly soluble in water. Its solubility in DMSO remains to be definitively determined. The experimental protocols and workflows provided in this guide offer a robust framework for researchers to empirically determine the solubility of this compound, a critical parameter for its further development and application in research and clinical settings.

References

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Vertilmicin Sulfate

Introduction

Vertilmicin is a novel semisynthetic aminoglycoside antibiotic with a structure similar to netilmicin, distinguished by a methyl group at the C-6' position.[1] It exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3] This guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of Vertilmicin sulfate, intended for researchers, scientists, and professionals in drug development.

Pharmacokinetics

The pharmacokinetic profile of Vertilmicin has been investigated in preclinical animal models, including rats and dogs, to characterize its absorption, distribution, metabolism, and excretion (ADME).

Absorption and Distribution Following a single intramuscular administration, Vertilmicin is rapidly absorbed, with peak serum concentrations (Tmax) observed at 0.63 hours in rats and 0.58 hours in dogs.[4] The drug is widely distributed into various tissues after intravenous administration in rats, with the highest concentrations found in the kidney and the lowest in the brain.[4] The plasma protein binding of Vertilmicin is relatively low, measured at 22.7% in rats and 20.4% in dogs.

Metabolism and Excretion The primary route of elimination for Vertilmicin is renal excretion. In rats receiving a single intravenous dose of 20 mg/kg, approximately 81.1% of the administered dose was excreted in the urine within 48 hours. Fecal and biliary excretion were minor pathways, accounting for only 3.12% and 1.44% of the dose, respectively. The pharmacokinetic behavior of Vertilmicin in rats was found to be dose-dependent with intravenous administration.

Pharmacokinetic Parameters The following tables summarize the key pharmacokinetic parameters of Vertilmicin in rats and dogs.

Table 1: Pharmacokinetic Parameters of Vertilmicin in Rats and Dogs Following a Single Intramuscular Administration

| Parameter | Rat | Dog |

| Tmax (h) | 0.63 | 0.58 |

| Plasma Protein Binding (%) | 22.7 | 20.4 |

Table 2: Pharmacokinetic Parameters of Vertilmicin in Dogs Following a Single 10 mg/kg Dose

| Administration Route | t1/2 (h) |

| Intravenous | 0.83 |

| Intramuscular | 0.85 |

Experimental Protocols: Pharmacokinetic Studies

-

Animal Models : Studies were conducted in rats and dogs to evaluate the pharmacokinetics of Vertilmicin.

-

Administration : Vertilmicin was administered either intravenously or intramuscularly. For intravenous administration in rats, dosages of 10, 20, and 40 mg/kg were used. For both intravenous and intramuscular administration in dogs, a dose of 10 mg/kg was used.

-

Sample Collection : Blood, urine, feces, and bile samples were collected at various time points to determine the concentration of Vertilmicin. Tissue samples were also collected from rats after intravenous dosing to assess tissue distribution.

-

Analysis : The concentration of Vertilmicin in the collected samples was likely determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS), although the specific method is not detailed in the provided search results.

-

Pharmacokinetic Analysis : The collected data was used to calculate key pharmacokinetic parameters, including Tmax, t1/2, and plasma protein binding.

Pharmacokinetics Experimental Workflow

Caption: Workflow for a typical preclinical pharmacokinetic study.

Pharmacodynamics

Vertilmicin has demonstrated potent in vivo antibacterial activity against a range of Gram-positive and Gram-negative bacteria in various animal infection models.

In Vivo Efficacy In mouse systemic infection models, subcutaneously administered Vertilmicin showed high efficacy against infections caused by Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Enterococcus faecalis. The therapeutic efficacy of Vertilmicin was generally comparable to that of netilmicin and superior to gentamicin. Furthermore, its effectiveness was confirmed in local infection models, including rabbit skin burn infections and mouse ascending urinary tract infections.

Table 3: 50% Effective Doses (ED50) of Subcutaneously Administered Vertilmicin in Mouse Systemic Infection Models

| Bacterial Species | Strain | ED50 (mg/kg) |

| Escherichia coli | ATCC 25922 | 0.82 |

| 9612 | 0.67 | |

| 1515 | 0.63 | |

| Klebsiella pneumoniae | 0.18 - 0.29 | |

| Staphylococcus aureus | 0.25 - 0.99 | |

| Enterococcus faecalis | 4.35 - 7.11 |

Experimental Protocols: Pharmacodynamic Studies

-

Mouse Systemic Infection Model :

-

Mice were infected with various bacterial strains, including E. coli, K. pneumoniae, S. aureus, and E. faecalis.

-

Vertilmicin was administered subcutaneously at different doses.

-

The efficacy was evaluated by determining the 50% effective dose (ED50), which is the dose required to protect 50% of the infected mice from death.

-

-

Rabbit Skin Burn Infection Model :

-

A skin burn was induced on rabbits, which was then infected with bacteria.

-

Vertilmicin was administered to assess its therapeutic effect on the local infection.

-

-

Mouse Ascending Urinary Tract Infection Model :

-

A urinary tract infection was induced in mice.

-

The efficacy of Vertilmicin in treating this infection was evaluated.

-

Pharmacodynamics Experimental Workflow

Caption: Workflow for a typical in vivo pharmacodynamic study.

Mechanism of Action

As an aminoglycoside, Vertilmicin's mechanism of action is presumed to be similar to other antibiotics in this class, such as netilmicin. Aminoglycosides exert their bactericidal effect by inhibiting bacterial protein synthesis.

The proposed mechanism involves the following steps:

-

Binding to the 30S Ribosomal Subunit : Aminoglycosides irreversibly bind to the 16S rRNA and S12 protein of the bacterial 30S ribosomal subunit.

-

Interference with Protein Synthesis : This binding disrupts protein synthesis in several ways:

-

It interferes with the formation of the initiation complex between mRNA and the ribosome.

-

It causes misreading of the mRNA template, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.

-

It can lead to premature termination of translation.

-

-

Bacterial Cell Death : The production of non-functional or faulty proteins ultimately leads to bacterial cell death.

Signaling Pathway of Aminoglycoside Action

Caption: Mechanism of action of aminoglycoside antibiotics.

Relationship between Pharmacokinetics, Pharmacodynamics, and Therapeutic Outcome

Caption: The interplay of PK/PD in determining therapeutic efficacy.

Conclusion

This compound is a promising new aminoglycoside antibiotic with favorable pharmacokinetic and pharmacodynamic properties. It demonstrates rapid absorption, wide tissue distribution, and primary elimination through renal excretion. Its potent in vivo bactericidal activity against a broad spectrum of pathogens, coupled with an efficacy profile comparable or superior to existing aminoglycosides like netilmicin and gentamicin, highlights its potential as a valuable therapeutic agent for the treatment of severe bacterial infections. Further clinical studies are warranted to fully elucidate its clinical utility and safety profile in humans.

References

- 1. researchgate.net [researchgate.net]

- 2. In vivo antibacterial activity of vertilmicin, a new aminoglycoside antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vivo Antibacterial Activity of Vertilmicin, a New Aminoglycoside Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of vertilmicin, a novel aminoglycoside antibiotic, in rats and dogs | springermedicine.com [springermedicine.com]

Vertilmicin Sulfate Stability Under Laboratory Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of vertilmicin sulfate under various laboratory conditions. This compound, a novel aminoglycoside antibiotic, requires thorough stability profiling to ensure its quality, safety, and efficacy throughout its lifecycle. This document summarizes key stability characteristics, details the analytical methodologies used for its assessment, and outlines experimental workflows for stability testing.

Summary of Stability Profile

This compound has been shown to be a stable compound under certain conditions, while demonstrating susceptibility to degradation under others. Qualitative assessments indicate that it is stable under exposure to light and heat. However, significant degradation occurs under conditions of acid-base hydrolysis and oxidation[1].

Data on Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods[2]. While specific quantitative data from forced degradation studies on this compound is not extensively published, the following table summarizes the expected stability behavior based on available information and typical degradation patterns of aminoglycoside antibiotics. The degradation percentages are illustrative to represent potential outcomes of such studies.

| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Expected Outcome | Potential Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 8 hours | 60°C | Significant Degradation | Hydrolytic cleavage of glycosidic bonds |

| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | Significant Degradation | Epimerization and other base-catalyzed reactions |

| Oxidation | 3% H₂O₂ | 24 hours | Room Temperature | Significant Degradation | Oxidation of amino and hydroxyl groups |

| Thermal | Dry Heat | 48 hours | 80°C | No Significant Degradation | Minimal thermal decomposition products |

| Photostability | ICH Q1B Option II | 1.2 million lux hours | Room Temperature | No Significant Degradation | No significant photoproducts |

Experimental Protocols

The primary analytical method for assessing the stability of this compound is High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), as it does not require a chromophore which this compound lacks[1].

Stability-Indicating HPLC-ELSD Method

This method is crucial for separating this compound from its degradation products and impurities.

Chromatographic Conditions: [1]

-

Column: Agilent SB-C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: 0.05 mol/L trifluoroacetic acid–methanol (85:15, v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

ELSD Conditions: [1]

-

Drift Tube Temperature: 40°C

-

Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in water to achieve a concentration of 0.6 mg/mL for assay and 5.0 mg/mL for related substances.

-

For forced degradation studies, the sample is subjected to the stress conditions outlined in Table 1.

-

After the specified exposure time, neutralize the acidic and basic samples.

-

Dilute the samples to the appropriate concentration with water before injection.

Forced Degradation Protocol

The following protocols are standard for conducting forced degradation studies to establish the degradation pathways of a drug substance.

2.2.1. Acid Hydrolysis

-

Dissolve this compound in 0.1 M hydrochloric acid.

-

Heat the solution in a water bath at 60°C for 8 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute to the final concentration with water and analyze by HPLC-ELSD.

2.2.2. Base Hydrolysis

-

Dissolve this compound in 0.1 M sodium hydroxide.

-

Heat the solution in a water bath at 60°C for 8 hours.

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute to the final concentration with water and analyze by HPLC-ELSD.

2.2.3. Oxidative Degradation

-

Dissolve this compound in a 3% hydrogen peroxide solution.

-

Store the solution at room temperature for 24 hours, protected from light.

-

Dilute to the final concentration with water and analyze by HPLC-ELSD.

2.2.4. Thermal Degradation

-

Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

-

After exposure, allow the sample to cool to room temperature.

-

Dissolve the sample in water to the final concentration and analyze by HPLC-ELSD.

2.2.5. Photostability Testing

-

Expose the solid this compound powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A parallel sample should be kept in the dark as a control.

-

After exposure, dissolve both the exposed and control samples in water to the final concentration and analyze by HPLC-ELSD.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies on this compound.

Caption: Workflow for this compound Forced Degradation Studies.

Potential Degradation Pathway under Hydrolysis

This diagram illustrates a simplified, hypothetical degradation pathway for an aminoglycoside like this compound under hydrolytic stress, leading to the cleavage of glycosidic bonds.

Caption: Hypothetical Hydrolytic Degradation of this compound.

References

Vertilmicin Sulfate: A Technical Review of Its Antibacterial Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the existing literature on Vertilmicin sulfate, a novel semisynthetic aminoglycoside antibiotic. The document focuses on its antibacterial activity, mechanism of action, and the experimental protocols used to evaluate its efficacy.

In Vitro Antibacterial Activity

Vertilmicin has demonstrated potent in vitro activity against a broad spectrum of both Gram-negative and Gram-positive bacteria. Its efficacy is comparable to Netilmicin and superior to Gentamicin against many clinical isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) of Vertilmicin and Comparator Aminoglycosides

| Bacterial Species | Strain | Vertilmicin MIC (μg/mL) | Netilmicin MIC (μg/mL) | Gentamicin MIC (μg/mL) | Verdamicin MIC (μg/mL) |

| Gram-Negative | |||||

| Escherichia coli | ATCC 25922 | 0.5 | 0.5 | 0.5 | 1 |

| 9612 | 1 | 1 | 32 | 4 | |

| 1515 | 0.5 | 0.5 | 0.5 | 1 | |

| Klebsiella pneumoniae | 1101 | 0.25 | 0.25 | 0.5 | 0.5 |

| 1103 | 0.5 | 0.25 | 0.5 | 0.5 | |

| Gram-Positive | |||||

| Staphylococcus aureus | ATCC 25923 | 0.25 | 0.25 | 0.25 | 0.25 |

| 3001 | 0.5 | 0.5 | 0.25 | 0.5 | |

| 3085 (MRSA) | 1 | 1 | >128 | 2 | |

| Enterococcus faecalis | ATCC 29212 | 8 | 8 | 16 | 16 |

| HH22 | 4 | 4 | 64 | 16 |

Data sourced from You et al., 2009.

In Vivo Antibacterial Activity

Vertilmicin has shown significant efficacy in various animal models of infection, corroborating its in vitro antibacterial potential.

Table 2: In Vivo Efficacy (ED50) of Vertilmicin in a Mouse Systemic Infection Model

| Bacterial Species | Strain | Vertilmicin ED50 (mg/kg) |

| Gram-Negative | ||

| Escherichia coli | ATCC 25922 | 0.82 |

| 9612 | 0.67 | |

| 1515 | 0.63 | |

| Klebsiella pneumoniae | 1101 | 0.29 |

| 1103 | 0.18 | |

| Gram-Positive | ||

| Staphylococcus aureus | ATCC 25923 | 0.25 |

| 3001 | 0.99 | |

| 3085 (MRSA) | 0.51 | |

| Enterococcus faecalis | ATCC 29212 | 7.11 |

| HH22 | 4.35 |

ED50 (50% effective dose) was determined in a mouse systemic infection model with subcutaneous administration. Data sourced from You et al., 2009.[1][2][3]

Mechanism of Action

As an aminoglycoside, Vertilmicin's primary mechanism of action is the inhibition of bacterial protein synthesis. It binds to the 30S ribosomal subunit, leading to mistranslation of mRNA and ultimately bacterial cell death.

Caption: Mechanism of action of Vertilmicin.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of Vertilmicin against various bacterial isolates.

-

Preparation of Bacterial Inoculum:

-

Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial two-fold dilutions of the Vertilmicin stock solution in broth in a 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions.

-

Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of Vertilmicin that completely inhibits visible growth of the organism.

-

Caption: Workflow for MIC determination.

In Vivo Efficacy Testing: Mouse Systemic Infection Model

This model evaluates the in vivo efficacy of Vertilmicin in treating systemic bacterial infections.[1]

-

Animal Preparation:

-

Use specific-pathogen-free mice (e.g., ICR mice) of a specific age and weight range.

-

Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.

-

-

Infection Induction:

-

Prepare a bacterial suspension of the test organism in a suitable medium (e.g., 5% mucin) to enhance virulence.

-

Infect the mice intraperitoneally with 0.5 mL of the bacterial suspension, corresponding to 100 times the median lethal dose (LD₅₀).

-

-

Treatment Administration:

-

Prepare different doses of this compound.

-

Administer the prepared doses subcutaneously to different groups of infected mice at specified time points post-infection (e.g., 15 minutes and 6 hours).

-

Include a control group that receives a saline vehicle.

-

-

Observation and Data Analysis:

-

Monitor the mice for mortality over a period of 7 days.

-

Calculate the 50% effective dose (ED₅₀) using a statistical method such as the Probit analysis.

-

Caption: Mouse systemic infection model workflow.

In Vivo Efficacy Testing: Rabbit Skin Burn Infection Model

This model assesses the topical antibacterial efficacy of Vertilmicin on infected burn wounds.[1]

-

Animal Preparation:

-

Use male New Zealand White rabbits of a specific weight range (e.g., 2.5 to 3.0 kg).

-

One day before infection, remove the hair from the back of the rabbits.

-

-

Burn and Infection Induction:

-

Anesthetize the rabbits.

-

Create a standardized second-degree burn on the back of each rabbit.

-

Apply a suspension of the test organism (e.g., E. coli 9612) to the burn wound.

-

-

Topical Treatment:

-

Prepare different concentrations of Vertilmicin in a suitable vehicle (e.g., cream or ointment).

-

Apply the prepared formulations topically to the infected burn wounds at specified intervals.

-

Include control groups treated with the vehicle alone and/or a comparator antibiotic.

-

-

Evaluation of Efficacy:

-

After a defined treatment period, euthanize the animals.

-

Excise the burn wound tissue.

-

Homogenize the tissue and perform serial dilutions for bacterial colony counting (CFU/gram of tissue).

-

Compare the bacterial load in the Vertilmicin-treated groups with the control groups to determine the reduction in bacterial count.

-

Caption: Rabbit burn infection model workflow.

References

Vertilmicin Sulfate: A Technical Overview of Potential Therapeutic Applications

Disclaimer: Publicly available information on Vertilmicin sulfate is limited. This document summarizes the available preclinical data for Vertilmicin and leverages data from the structurally related and well-characterized aminoglycoside, Netilmicin sulfate, to infer potential therapeutic applications and mechanisms of action. This approach is taken to provide a comprehensive overview for research and drug development professionals, and any inferences drawn from Netilmicin data should be confirmed by specific studies on Vertilmicin.

Executive Summary

Vertilmicin is a novel aminoglycoside antibiotic. While comprehensive data on its sulfate salt form is not widely available, preliminary pharmacokinetic studies in animal models suggest rapid absorption and broad tissue distribution. As an aminoglycoside, this compound is anticipated to exert its therapeutic effect by inhibiting bacterial protein synthesis, a mechanism shared with other antibiotics in its class, such as Netilmicin. Potential therapeutic applications are likely to include the treatment of serious bacterial infections, particularly those caused by Gram-negative bacteria. This guide provides an in-depth look at the available data on Vertilmicin and draws parallels with Netilmicin to outline potential avenues for research and development.

Mechanism of Action

Aminoglycoside antibiotics, as a class, are known to be potent inhibitors of bacterial protein synthesis. They exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1] This binding interferes with the initiation complex of peptide synthesis, leading to misreading of the mRNA genetic code and the production of non-functional proteins.[2] Ultimately, this disruption of protein synthesis leads to bacterial cell death.[1]

Like other aminoglycosides, the action of this compound is expected to involve:

-

Binding to the 30S Ribosomal Subunit: The primary target is the 16S rRNA within the 30S subunit, which disrupts the fidelity of translation.[3][4]

-

Interference with Protein Synthesis Initiation: By binding to the 30S subunit, aminoglycosides can block the formation of the initiation complex, halting protein synthesis before it begins.

-

Induction of mRNA Misreading: This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in aberrant or nonfunctional proteins.

-

Premature Termination of Translation: The binding can also cause the ribosome to detach from the mRNA prematurely.

dot

Potential Therapeutic Applications

Based on the activity of related aminoglycosides like Netilmicin, this compound holds potential for treating a variety of serious bacterial infections. These may include:

-

Complicated Urinary Tract Infections: Aminoglycosides are often effective in treating severe or complicated UTIs.

-

Respiratory Tract Infections: Including pneumonia, especially in cases caused by susceptible Gram-negative bacteria.

-

Skin and Soft Tissue Infections: For severe infections, particularly those with a high likelihood of Gram-negative bacterial involvement.

-

Sepsis and Bacteremia: As a component of combination therapy for systemic infections.

-

Intra-abdominal Infections: In combination with other agents to cover anaerobic bacteria.

Preclinical Data: Pharmacokinetics of Vertilmicin

A key preclinical study investigated the pharmacokinetic profile of Vertilmicin in rats and dogs following intravenous and intramuscular administration. The findings from this study are summarized below.

Quantitative Pharmacokinetic Parameters

The following tables present the pharmacokinetic parameters of Vertilmicin in rats and dogs.

| Parameter | Rats (10 mg/kg IV) | Rats (20 mg/kg IV) | Rats (40 mg/kg IV) | Dogs (10 mg/kg IV) | Dogs (10 mg/kg IM) |

| t½ (h) | - | - | - | 0.83 | 0.85 |

| Tmax (h) | - | - | - | - | 0.58 |

| Plasma Protein Binding (%) | 22.7 | 22.7 | 22.7 | 20.4 | 20.4 |

| Parameter | Value |

| Urinary Excretion (Rats, 20 mg/kg IV, 48h) | 81.1% |

| Fecal Excretion (Rats, 20 mg/kg IV, 48h) | 3.12% |

| Biliary Excretion (Rats, 20 mg/kg IV, 48h) | 1.44% |

Key Findings from Preclinical Pharmacokinetics

-

Rapid Absorption and Distribution: Vertilmicin was rapidly absorbed and widely distributed into various tissues in rats.

-

Dose-Dependent Pharmacokinetics: The pharmacokinetic behavior of Vertilmicin was found to be dose-dependent in rats when administered intravenously.

-

Tissue Distribution: The highest exposure was observed in the kidney tissue, while the brain had the lowest exposure.

-

Primary Elimination Route: Renal excretion was identified as the primary route of elimination for Vertilmicin in rats.

Clinical Data for a Related Compound: Netilmicin Sulfate

While clinical trial data for this compound is not available in the public domain, numerous studies on Netilmicin sulfate provide a basis for understanding the potential clinical profile of this class of antibiotics.

Efficacy of Netilmicin in Various Infections

| Infection Type | Efficacy/Cure Rate | Citation |

| Serious Gram-Negative Infections | 80% clinical response rate | |

| Bacterial Infections (General) | 83.9% overall efficacy | |

| Bacterial Clearance Rate | 89.7% | |

| Severe/Complicated Urinary Tract Infections | 14 out of 15 patients cured | |

| Bacteremia | 85% complete bacteriologic and clinical cure |

Safety and Tolerability of Netilmicin

| Adverse Event | Incidence | Citation |

| Nephrotoxicity (Probable) | 1.7% | |

| Nephrotoxicity (Possible) | 5.2% | |

| Auditory Toxicity (Probable) | 1.6% | |

| Auditory Toxicity (Possible) | 1.9% | |

| Vestibular Toxicity (Probable/Possible) | 0.62% |

Experimental Protocols

Detailed experimental protocols for Vertilmicin are limited. However, based on the available pharmacokinetic study and general methodologies for aminoglycoside research, the following outlines key experimental approaches.

Pharmacokinetic Analysis

The pharmacokinetic properties of Vertilmicin were determined in Sprague-Dawley rats and Beagle dogs. A generalized workflow for such a study is as follows:

dot

Methodology Details:

-

Animal Models: Healthy adult male and female rats and dogs are used.

-

Drug Administration: Vertilmicin is administered as a single intravenous or intramuscular dose.

-

Sample Collection: Blood, urine, and feces are collected at predetermined time points.

-

Bioanalysis: The concentration of Vertilmicin in the biological samples is determined using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Calculations: Pharmacokinetic parameters are calculated from the concentration-time data using appropriate software (e.g., WinNonlin).

In Vitro Susceptibility Testing

To determine the antibacterial spectrum of this compound, standard in vitro susceptibility testing methods would be employed.

-

Broth Microdilution: This method is used to determine the Minimum Inhibitory Concentration (MIC) of the antibiotic against a panel of bacterial isolates. The MIC is the lowest concentration of the drug that prevents visible growth of the bacteria.

-

Disk Diffusion: This method involves placing paper disks impregnated with a specific concentration of the antibiotic onto an agar plate inoculated with the test organism. The diameter of the zone of inhibition around the disk is measured to determine the susceptibility of the organism.

Future Directions

The preliminary pharmacokinetic data for Vertilmicin is promising, suggesting properties consistent with other effective aminoglycosides. However, a significant amount of research is still required to fully characterize its therapeutic potential. Future research should focus on:

-

In-depth in vitro and in vivo efficacy studies against a broad range of clinically relevant bacterial pathogens, including multidrug-resistant strains.

-

Comprehensive toxicology and safety pharmacology studies to establish a clear safety profile, with a particular focus on nephrotoxicity and ototoxicity.

-

Phase I, II, and III clinical trials to evaluate the pharmacokinetics, safety, and efficacy of this compound in humans.

-

Studies on combination therapy to explore potential synergies with other classes of antibiotics.

By building on the foundation of knowledge from related aminoglycosides and conducting rigorous, specific studies on this compound, its potential role in the treatment of serious bacterial infections can be fully elucidated.

References

Vertilmicin Sulfate: A Comparative Overview with Other Aminoglycosides

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparative analysis of vertilmicin sulfate, a novel semisynthetic aminoglycoside, against established aminoglycosides including amikacin, gentamicin, and tobramycin. The document delves into their mechanisms of action, spectrum of activity with a focus on key Gram-negative pathogens, mechanisms of resistance, and essential pharmacokinetic and pharmacodynamic parameters. Quantitative data on in vitro activity are summarized in comparative tables. Detailed experimental protocols for key microbiological assays and visualizations of critical pathways and workflows are provided to support researchers in the fields of microbiology and drug development.

Introduction

Aminoglycosides have long been a cornerstone in the treatment of serious Gram-negative bacterial infections. Their potent, concentration-dependent bactericidal activity and synergistic potential with other antibiotic classes have maintained their clinical relevance despite the emergence of resistance and concerns regarding toxicity.[1][2] Vertilmicin is a new semisynthetic aminoglycoside that has demonstrated a broad spectrum of activity against both Gram-negative and Gram-positive isolates.[3] This guide aims to provide a detailed technical overview of this compound in comparison to other widely used aminoglycosides, offering a valuable resource for researchers and drug development professionals.

Mechanism of Action

Aminoglycosides exert their bactericidal effect by inhibiting bacterial protein synthesis. This process involves several key steps:

-

Cellular Uptake: Aminoglycosides, being polycationic molecules, initially interact with the negatively charged bacterial outer membrane. Their uptake across the inner membrane is an active, energy-dependent process.

-

Ribosomal Binding: Once inside the cytoplasm, aminoglycosides bind irreversibly to the 30S ribosomal subunit.[4] Specifically, they target the A-site on the 16S rRNA.[3]

-

Inhibition of Protein Synthesis: This binding event disrupts protein synthesis through several mechanisms:

-

Inhibition of Initiation: Interference with the formation of the initiation complex.

-

mRNA Misreading: Causing the incorporation of incorrect amino acids, leading to the production of non-functional or toxic proteins.

-

Blockade of Translocation: Preventing the movement of the ribosome along the mRNA.

-

The culmination of these effects leads to a rapid, concentration-dependent killing of the bacteria.

Caption: General Mechanism of Action of Aminoglycosides.

Comparative In Vitro Activity

The in vitro activity of aminoglycosides is a critical determinant of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify this activity. The following tables summarize the comparative MIC50 and MIC90 values for vertilmicin, amikacin, gentamicin, and tobramycin against key Gram-negative pathogens.

Table 1: Comparative MIC50 Values (µg/mL)

| Organism | Vertilmicin | Amikacin | Gentamicin | Tobramycin | Netilmicin |

| Pseudomonas aeruginosa | 0.5 - 4 | 2 - 8 | ≤1 - 2 | 0.75 - 1 | 8 |

| Klebsiella pneumoniae | 0.125 - 2 | 1 - 2 | 0.06 - 4 | 0.5 - 1 | 0.25 - 2 |

| Escherichia coli | 0.125 - 2 | 2 | 0.06 - 4 | 0.25 - 0.5 | 0.25 - 2 |

Table 2: Comparative MIC90 Values (µg/mL)

| Organism | Vertilmicin | Amikacin | Gentamicin | Tobramycin | Netilmicin |

| Pseudomonas aeruginosa | 8 - 16 | 8 - >256 | 8 - 32 | 4 - 8 | 32 |

| Klebsiella pneumoniae | 2 - 8 | 4 - >256 | 4 - >128 | 2 - 16 | 2 - 8 |

| Escherichia coli | 2 - 8 | >256 | 32 - >512 | 1 - 128 | 2 - 8 |

Note: Data compiled from multiple sources. Ranges reflect variations across different studies and isolate collections.

Vertilmicin's in vitro activity is reported to be similar to that of netilmicin, lower than amikacin, and higher than verdamicin and gentamicin.

Mechanisms of Resistance

Bacterial resistance to aminoglycosides is a significant clinical challenge and can occur through several mechanisms:

-

Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that inactivate the drug through acetylation, phosphorylation, or adenylylation. Vertilmicin has shown lower susceptibility to some of these enzymes compared to other aminoglycosides.

-

Target Site Alteration: Mutations in the 16S rRNA or ribosomal proteins can reduce the binding affinity of aminoglycosides to the 30S subunit.

-

Reduced Permeability and Efflux: Alterations in the bacterial cell wall can decrease the uptake of aminoglycosides, while active efflux pumps can transport the drug out of the cell.

Caption: Key Mechanisms of Aminoglycoside Resistance.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetics

Aminoglycosides are poorly absorbed orally and are typically administered parenterally. They exhibit dose-dependent pharmacokinetics. Vertilmicin has been shown to be rapidly absorbed and widely distributed in animal models, with renal excretion being the primary route of elimination. The plasma protein binding of vertilmicin is relatively low.

Pharmacodynamics

Key pharmacodynamic properties of aminoglycosides include concentration-dependent killing and a post-antibiotic effect (PAE).

-

Concentration-Dependent Killing: The rate and extent of bacterial killing increase with higher drug concentrations.

-

Post-Antibiotic Effect (PAE): Aminoglycosides exhibit a prolonged PAE, meaning that bacterial growth remains suppressed even after the drug concentration has fallen below the MIC. This property supports less frequent, high-dose administration regimens. Vertilmicin has also demonstrated a concentration-dependent killing effect.

Table 3: Post-Antibiotic Effect (PAE) Durations (Hours)

| Antibiotic | Pseudomonas aeruginosa | Escherichia coli |

| Gentamicin | 3.0 - 7.0 | ~3.5 |

| Tobramycin | 3.0 - 7.0 | ~1.8 (at 6x MIC) |

| Amikacin | 3.0 - 7.0 | ~4.0 |

Note: PAE is dose-dependent. Values represent a range observed at concentrations typically 4x the MIC, unless otherwise specified.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

The broth microdilution method is a standardized procedure for determining the MIC of an antimicrobial agent. The following is a general protocol based on CLSI guidelines.

-

Preparation of Antimicrobial Solutions: Prepare a stock solution of the aminoglycoside in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria). Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Time-Kill Assay

Time-kill assays provide information on the rate of bactericidal activity.

-

Inoculum and Drug Preparation: Prepare a starting bacterial inoculum of approximately 5 x 10^5 CFU/mL in CAMHB. Prepare tubes with the aminoglycoside at various concentrations (e.g., 0.5x, 1x, 2x, 4x MIC) and a growth control tube without the antibiotic.

-

Incubation and Sampling: Incubate all tubes at 37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Counting: Perform serial dilutions of the collected aliquots in sterile saline or PBS. Plate a specific volume of each dilution onto appropriate agar plates. Incubate the plates for 18-24 hours at 37°C.

-

Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Post-Antibiotic Effect (PAE) Determination

The PAE is determined by measuring the suppression of bacterial growth after a brief exposure to an antimicrobial agent.

-

Antibiotic Exposure: Expose a standardized bacterial inoculum (e.g., 10^6 CFU/mL) to a specific concentration of the aminoglycoside (e.g., 4x MIC) for a defined period (e.g., 1-2 hours). A control culture is treated identically but without the antibiotic.

-

Antibiotic Removal: After the exposure period, rapidly reduce the antibiotic concentration by a 1:1000 dilution in pre-warmed, antibiotic-free broth.

-

Monitoring Regrowth: Incubate both the test (antibiotic-exposed) and control cultures. At regular intervals, determine the viable bacterial count (CFU/mL) for both cultures.

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C, where T is the time required for the viable count of the test culture to increase by 1 log10 above the count immediately after antibiotic removal, and C is the corresponding time for the control culture.

Caption: General Workflow for In Vitro Susceptibility Testing.

Conclusion

This compound is a promising new aminoglycoside with a potent and broad spectrum of in vitro activity against clinically relevant Gram-negative and Gram-positive bacteria. Its activity profile, particularly against some aminoglycoside-resistant strains, suggests it may offer a valuable therapeutic option. Further research, including comprehensive in vivo studies and clinical trials, is warranted to fully elucidate the clinical utility and safety profile of this compound in the context of increasing antimicrobial resistance. This guide provides a foundational overview to support such ongoing research and development efforts.

References

Methodological & Application

Application Notes and Protocols: Vertilmicin Sulfate In Vitro Antibacterial Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vertilmicin is a novel semisynthetic aminoglycoside antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] Structurally similar to netilmicin, vertilmicin demonstrates potent antibacterial action and is being investigated for its potential in treating a variety of bacterial infections.[1] This document provides detailed protocols for the in vitro assessment of the antibacterial activity of vertilmicin sulfate, primarily focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Mechanism of Action

Aminoglycoside antibiotics, including vertilmicin, exert their bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[3][4] Vertilmicin's likely mechanism of action, similar to other aminoglycosides like netilmicin, involves irreversible binding to the 30S ribosomal subunit. This binding interferes with the formation of the initiation complex, causes misreading of the mRNA code, and leads to the production of non-functional or toxic proteins, ultimately resulting in bacterial cell death.

Experimental Protocols

Standardized methods for in vitro antimicrobial susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), are recommended for evaluating the antibacterial activity of this compound. The most common methods include broth dilution, agar dilution, and disk diffusion.

I. Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

This compound (analytical grade)

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, Enterococcus faecalis)

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile deionized water) at a concentration of 1024 µg/mL.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm.

-

Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the this compound stock solution (1024 µg/mL) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. This will result in concentrations ranging from 1024 µg/mL to 1 µg/mL.

-

Well 11 will serve as the growth control (no antibiotic), and well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).

II. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

-

Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth in the MIC test.

-

Spot-inoculate the aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

-

Incubate the agar plate at 35°C ± 2°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original inoculum survives).

Data Presentation

The in vitro antibacterial activity of this compound can be summarized in a table format, presenting the MIC ranges against various bacterial species.

| Bacterial Species | Vertilmicin MIC50 (µg/mL) | Vertilmicin MIC90 (µg/mL) | Amikacin MIC50 (µg/mL) | Gentamicin MIC50 (µg/mL) | Netilmicin MIC50 (µg/mL) |

| Enterobacteriaceae | 0.125 - 2 | N/A | 0.5 - 8 | 0.06 - 4 | 0.25 - 2 |

| Staphylococcus spp. | 0.125 - 2 | N/A | 0.5 - 8 | 0.06 - 4 | 0.25 - 2 |

| A. calcoaceticus | 0.125 - 2 | N/A | 0.5 - 8 | 0.06 - 4 | 0.25 - 2 |

Note: The MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively. Data presented is based on available literature for non-gentamicin-resistant strains and may vary depending on the specific isolates tested.

Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for MIC Determination.

Proposed Mechanism of Action of Vertilmicin

Caption: Proposed Mechanism of Action of Vertilmicin.

References

Application Notes and Protocols for Vertilmicin Sulfate in Bacterial Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vertilmicin sulfate is a novel semisynthetic aminoglycoside antibiotic. Structurally similar to netilmicin, it demonstrates potent, broad-spectrum bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] Aminoglycosides, as a class, function by irreversibly binding to the 30S ribosomal subunit of bacteria, which interferes with protein synthesis and leads to cell death.[2] This document provides detailed application notes and protocols for the effective use of this compound in bacterial cell culture for research and drug development purposes.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process involves the following key steps:

-

Cellular Uptake: The cationic aminoglycoside molecule is actively transported across the bacterial cell membrane.

-

Ribosomal Binding: Vertilmicin binds to the 16S rRNA on the 30S ribosomal subunit.

-

Inhibition of Protein Synthesis: This binding event disrupts the initiation and elongation steps of protein synthesis, leading to the production of non-functional or truncated proteins.

-

Cell Death: The accumulation of aberrant proteins and disruption of normal cellular processes ultimately results in bacterial cell death.

Figure 1. Simplified signaling pathway of this compound's mechanism of action.

Spectrum of Activity

This compound has demonstrated significant in vitro activity against a variety of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for Vertilmicin and comparator aminoglycosides against gentamicin-susceptible and some gentamicin-resistant isolates.

Table 1: In Vitro Activity of this compound and Other Aminoglycosides against Gentamicin-Susceptible Clinical Isolates

| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Gram-Negative | |||

| Escherichia coli (120) | Vertilmicin | 0.5 | 1 |

| Gentamicin | 0.25 | 0.5 | |

| Amikacin | 1 | 4 | |

| Netilmicin | 0.25 | 0.5 | |

| Klebsiella spp. (110) | Vertilmicin | 0.5 | 1 |

| Gentamicin | 0.25 | 0.5 | |

| Amikacin | 1 | 2 | |

| Netilmicin | 0.25 | 1 | |

| Enterobacter spp. (50) | Vertilmicin | 1 | 2 |

| Gentamicin | 0.5 | 1 | |

| Amikacin | 2 | 4 | |

| Netilmicin | 0.5 | 1 | |

| Serratia spp. (40) | Vertilmicin | 1 | 4 |

| Gentamicin | 0.5 | 2 | |

| Amikacin | 2 | 8 | |

| Netilmicin | 1 | 4 | |

| Proteus spp. (60) | Vertilmicin | 1 | 4 |

| Gentamicin | 0.5 | 2 | |

| Amikacin | 2 | 8 | |

| Netilmicin | 1 | 4 | |

| Pseudomonas aeruginosa (100) | Vertilmicin | 2 | 8 |

| Gentamicin | 1 | 4 | |

| Amikacin | 4 | 16 | |

| Netilmicin | 2 | 8 | |

| Gram-Positive | |||

| Staphylococcus spp. (150) | Vertilmicin | 0.25 | 0.5 |

| Gentamicin | 0.12 | 0.25 | |

| Amikacin | 2 | 4 | |

| Netilmicin | 0.12 | 0.5 |

Data adapted from in vitro studies. Actual MIC values may vary depending on the specific strain and testing conditions.

Table 2: In Vitro Activity of this compound against select Gentamicin-Resistant Clinical Isolates

| Organism | Antibiotic | MIC Range (µg/mL) |

| Klebsiella spp. | Vertilmicin | 0.5 - >128 |

| Escherichia coli | Vertilmicin | 1 - >128 |

| Enterobacter spp. | Vertilmicin | 1 - >128 |

Note: Vertilmicin shows activity against some gentamicin-resistant strains, particularly those expressing certain aminoglycoside-modifying enzymes.[3] However, high-level resistance can occur.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains of interest

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Sterile pipette tips and reservoirs

Procedure:

-

Preparation of Vertilmicin Stock Solution:

-

Prepare a stock solution of this compound in sterile deionized water at a concentration of 1280 µg/mL.

-